methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl ester group and a tetrafluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tetrafluorophenoxy group: This step involves the nucleophilic substitution reaction of a suitable pyrazole derivative with 2,3,5,6-tetrafluorophenol in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The tetrafluorophenoxy group may enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(2,3,5,6-tetrafluorophenoxy)-1-propanol: This compound shares the tetrafluorophenoxy group but has a different core structure.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Although structurally different, this compound also contains a pyrazole ring and is used in different applications.
Uniqueness
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to the combination of the pyrazole ring and the tetrafluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O3/c1-20-12(19)8-2-3-18(17-8)5-21-11-9(15)6(13)4-7(14)10(11)16/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOPQUXWNVYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C(=CC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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